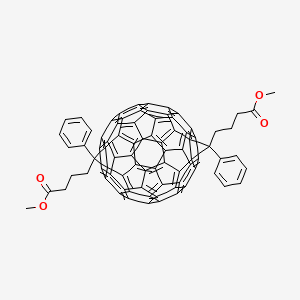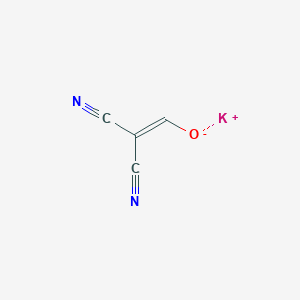
4-Chloro-7-methylquinoline-3-carbonitrile
Übersicht
Beschreibung
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For example, a similar compound, “2-Chloro-7-methylquinoline-3-carbonitrile”, has the SMILES stringCc1ccc2cc(C#N)c(Cl)nc2c1 and the InChI key DGGQDYSNXXNQQJ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its form, molecular weight, and hazard classifications. For example, “2-Chloro-7-methylquinoline-3-carbonitrile” is a solid with a molecular weight of 202.64 g/mol .Wissenschaftliche Forschungsanwendungen
Optoelectronic and Nonlinear Properties
- The compound 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile shows potential in optoelectronic applications due to its promising electronic, optical, and charge transport properties. Its structural, electronic, and optical properties were studied using density functional theory (DFT) (Irfan et al., 2020).
Synthesis and Chemical Transformations
- A comprehensive review of the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including those with chloro substituents at various positions, has been provided. These compounds are used in producing biologically active compounds (Mekheimer et al., 2019).
- The study of the chemical reactivity of 6-methylchromone-3-carbonitrile towards different nucleophilic reagents revealed a variety of heterocyclic systems, demonstrating the compound's versatility in chemical transformations (Ibrahim & El-Gohary, 2016).
Photoreactivity and Magnetic Field Effects
- Research on benzophenone-sensitized reactions of related quinolinecarbonitriles showed that they undergo photoreactions leading to various products. This indicates their potential in photochemistry applications (HataNorisuke & OhtsukaRyoichi, 1975).
- The photoinduced substitution reaction of 4-methylquinoline-2-carbonitrile was found to be influenced by external magnetic fields, highlighting its application in studies involving magnetic field effects on chemical reactions (HataNorisuke & HokawaMasahito, 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-7-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-2-3-9-10(4-7)14-6-8(5-13)11(9)12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVGHESZMVNECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-methylquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434579.png)




![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)

![5,7-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1434594.png)


